molecular formula C12H15NO3 B12664343 Methyl N-formyl-N-(1-phenylethyl)glycinate CAS No. 84100-48-1

Methyl N-formyl-N-(1-phenylethyl)glycinate

Cat. No.: B12664343
CAS No.: 84100-48-1
M. Wt: 221.25 g/mol
InChI Key: WRQXFUFVQOQZPB-UHFFFAOYSA-N
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Description

Methyl N-formyl-N-(1-phenylethyl)glycinate is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.2524 g/mol . . This compound is characterized by its unique structure, which includes a formyl group, a phenylethyl group, and a glycine methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-formyl-N-(1-phenylethyl)glycinate typically involves the reaction of N-formyl-N-(1-phenylethyl)glycine with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-formyl-N-(1-phenylethyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl N-formyl-N-(1-phenylethyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-formyl-N-(1-phenylethyl)glycinate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-formyl-N-(1-phenylethyl)glycinate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in synthetic chemistry and industrial applications .

Properties

CAS No.

84100-48-1

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 2-[formyl(1-phenylethyl)amino]acetate

InChI

InChI=1S/C12H15NO3/c1-10(11-6-4-3-5-7-11)13(9-14)8-12(15)16-2/h3-7,9-10H,8H2,1-2H3

InChI Key

WRQXFUFVQOQZPB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(CC(=O)OC)C=O

Origin of Product

United States

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